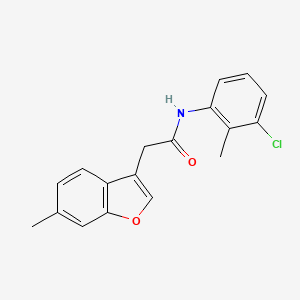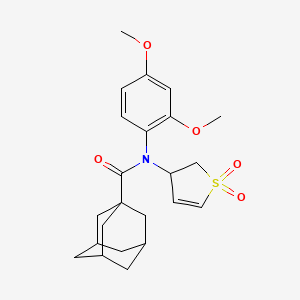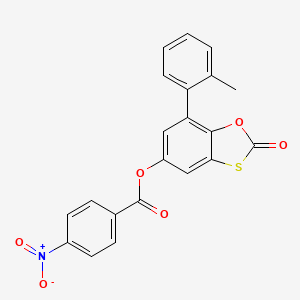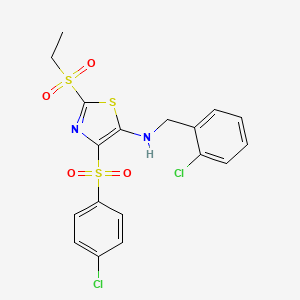![molecular formula C18H20Cl2N4O3S B11411038 [4-(3-Chlorophenyl)piperazin-1-yl][5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]methanone](/img/structure/B11411038.png)
[4-(3-Chlorophenyl)piperazin-1-yl][5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a chlorophenyl piperazine moiety and a propane sulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorophenyl Piperazine Moiety: This step involves the nucleophilic substitution reaction where the chlorophenyl piperazine is introduced to the pyrimidine core. This can be achieved using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Addition of the Propane Sulfonyl Group: The final step involves the sulfonylation reaction, where the propane sulfonyl group is attached to the pyrimidine core. This can be done using sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the pyrimidine core or the chlorophenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3), triethylamine (TEA)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol (EtOH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids at the piperazine moiety.
Reduction: Formation of amines or alcohols at the pyrimidine core or chlorophenyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine
- 5-Chloro-4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine
- 5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(butane-1-sulfonyl)pyrimidine
Uniqueness
5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl piperazine and propane sulfonyl groups enhances its versatility and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C18H20Cl2N4O3S |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-chloro-2-propylsulfonylpyrimidin-4-yl)methanone |
InChI |
InChI=1S/C18H20Cl2N4O3S/c1-2-10-28(26,27)18-21-12-15(20)16(22-18)17(25)24-8-6-23(7-9-24)14-5-3-4-13(19)11-14/h3-5,11-12H,2,6-10H2,1H3 |
InChI Key |
DCNWEKHGDBBPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11410981.png)
![ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11410988.png)
![2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11410993.png)
![3-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411001.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11411003.png)
![5,6-Dimethyl-1-[(2,4,6-trimethylphenyl)methyl]-1H-benzimidazole](/img/structure/B11411010.png)
![1-[2-(3-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11411014.png)

![2-(5-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11411021.png)

![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-4-methylpiperidine](/img/structure/B11411028.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11411045.png)
